3,6-Dimethylphenanthrene-9,10-dione
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Overview
Description
3,6-Dimethylphenanthrene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₂O₂ It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 3 and 6 positions and two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylphenanthrene-9,10-dione typically involves the oxidation of 3,6-dimethylphenanthrene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The reaction is carried out under controlled temperatures to ensure the selective oxidation of the methyl groups to ketone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,6-Dimethylphenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylphenanthrene-9,10-dione involves its interaction with various molecular targets. The ketone groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the aromatic structure allows for interactions with DNA and proteins, potentially leading to biological effects such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-9,10-dione: Lacks the methyl groups at the 3 and 6 positions.
3,6-Dimethylphenanthrene: Lacks the ketone groups at the 9 and 10 positions.
9,10-Dimethylphenanthrene: Methyl groups are at the 9 and 10 positions instead of ketone groups.
Uniqueness
3,6-Dimethylphenanthrene-9,10-dione is unique due to the presence of both methyl and ketone groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60566-01-0 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3,6-dimethylphenanthrene-9,10-dione |
InChI |
InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)14-8-10(2)4-6-12(14)16(18)15(11)17/h3-8H,1-2H3 |
InChI Key |
FLGUSLGDCYXUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=O)C3=C2C=C(C=C3)C |
Origin of Product |
United States |
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